molecular formula C13H24O3 B13865383 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol CAS No. 119906-63-7

3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol

Katalognummer: B13865383
CAS-Nummer: 119906-63-7
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: LIDVLVSPTPJSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the molecular formula C₁₃H₂₄O₃ and a molecular weight of 228.33 g/mol, features a pent-2-en-1-ol backbone substituted with a 2,2,5,5-tetramethyl-1,3-dioxolane group. It has been identified in natural sources, such as the ethanol extract of Plumeria rubra (frangipani), where its structure was confirmed via NMR and ESI-MS .

Eigenschaften

CAS-Nummer

119906-63-7

Molekularformel

C13H24O3

Molekulargewicht

228.33 g/mol

IUPAC-Name

3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol

InChI

InChI=1S/C13H24O3/c1-10(8-9-14)6-7-11-12(2,3)16-13(4,5)15-11/h8,11,14H,6-7,9H2,1-5H3

InChI-Schlüssel

LIDVLVSPTPJSLW-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCO)CCC1C(OC(O1)(C)C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Ring-Closing Metathesis (RCM) Approach

RCM is a powerful synthetic tool for constructing cyclic and macrocyclic compounds by forming carbon-carbon double bonds through the action of metathesis catalysts.

Synthetic Route and Key Steps
  • The synthesis begins with the preparation of an appropriate ester intermediate that contains the necessary olefinic moieties for RCM.
  • Protecting groups such as tert-butyldimethylsilyl (TBS) ethers are introduced to shield hydroxyl groups adjacent to the reaction site.
  • The RCM reaction is catalyzed by Grubbs second-generation (G-II) or Hoveyda-Grubbs second-generation (HG-II) catalysts.
  • Variations in protecting groups and olefin substitution patterns are explored to optimize E-selectivity and yield.
Observations and Challenges
  • Bulky protecting groups like TBS ethers can hinder the RCM reaction by imposing steric constraints, often leading to the formation of linear dimers rather than the desired macrocycle.
  • Removal of bulky groups sometimes improves reactivity but may lead to Z-selective products or dimerization.
  • Modifying olefin substituents, such as introducing pinacol boron-substituted olefins, has been tested to enhance selectivity but often results in undesired side products or no macrocyclization.
  • Attempts to install the C-2 methyl group before RCM often reduce the efficiency of cyclization, prompting strategies to introduce this group in later stages.
Representative Data Table: RCM Reaction Outcomes
Entry Substrate Description Catalyst Yield (%) Major Product Type Olefin Geometry
1 TBS-protected allylic alcohol ester G-II 20-30 Linear homodimer Not applicable
2 Deprotected allylic alcohol ester HG-II 46 Macrocycle Z-olefin
3 Keto-substituted olefin ester G-II 35-40 Macrocycle + dimer Z-olefin
4 Pinacol boron-substituted olefin ester G-II 40 Linear homodimer Not applicable

Note: Yields and selectivities vary depending on reaction conditions and substrate design.

Macrolactonization Approach

Macrolactonization is a classical method for forming macrocyclic lactones via intramolecular esterification of hydroxy acids.

Synthetic Route and Key Steps
  • The synthesis involves preparing a seco acid intermediate with selectively protected hydroxyl groups.
  • The regioselective formation of a 10-membered macrocycle is favored over smaller rings by leveraging the trans-olefin moiety in the substrate.
  • Macrolactonization is carried out under conditions that promote cyclization without dimerization or polymerization.
Observations and Challenges
  • Protecting only the C-3 hydroxyl group while leaving others free can improve regioselectivity and yield.
  • Previous attempts with multiple protected hydroxyl groups led to dimeric macrocycles rather than the desired 10-membered ring.
  • The presence of a trans-olefin moiety assists in directing the cyclization towards the desired ring size.
  • Moderate yields are achieved, but purification and characterization can be complicated by side products.
Representative Data Table: Macrolactonization Outcomes
Entry Seco Acid Protection Pattern Cyclization Conditions Yield (%) Major Product Type
1 Multiple hydroxyl protections Yamaguchi protocol 25-30 Dimeric macrocycle
2 Single C-3 hydroxyl protection Modified Crimmins aldol 40-50 10-membered macrocycle

Summary of Preparation Methods

Method Key Features Advantages Limitations
Ring-Closing Metathesis (RCM) Uses metathesis catalysts (G-II, HG-II); requires olefinic precursors with protecting groups Potential for stereoselective macrocyclization Steric hindrance; low E-selectivity; formation of dimers
Macrolactonization Intramolecular esterification of hydroxy acids; regioselective ring formation Classical, well-understood; better regioselectivity with fewer protections Moderate yields; risk of dimerization; purification challenges

Analyse Chemischer Reaktionen

3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Addition: Addition reactions, particularly with electrophiles, can lead to the formation of more complex molecules.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol involves its interaction with specific molecular targets. The dioxolane ring and pentenol chain can interact with enzymes or receptors, leading to changes in their activity or function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Similarities

The compound shares structural motifs with other α,β-unsaturated alcohols and dioxolane-containing derivatives . Key analogs include:

(a) (E)-5-((4R,5R)-5-Dodecyl-2,2-dimethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol
  • Molecular formula : C₂₃H₄₂O₃
  • Key differences :
    • Substitution of the dioxolane methyl groups with a dodecyl chain (C₁₂H₂₅).
    • Higher molecular weight (366.58 g/mol ) and increased lipophilicity (predicted logP ~6.2 vs. ~3.1 for the target compound).
    • Synthesized via regiocontrolled assembly in acetonitrile/water, emphasizing its synthetic accessibility .
(b) (6S,2E)-6,7-Isopropylidenedioxy-3,7-dimethyl-2-octen-1-ol (CAS 61262-97-3)
  • Molecular formula : C₁₃H₂₄O₃
  • Key differences :
    • Longer carbon chain (octen-1-ol vs. penten-1-ol backbone).
    • Isopropylidene-protected diol system instead of tetramethyl dioxolane.
    • Similar molecular weight (228.33 g/mol ) but distinct stereochemical and solubility profiles .

Physicochemical Properties

Property Target Compound (E)-5-((4R,5R)-5-Dodecyl... (6S,2E)-6,7-Isopropylidenedioxy...
Molecular formula C₁₃H₂₄O₃ C₂₃H₄₂O₃ C₁₃H₂₄O₃
Molecular weight 228.33 366.58 228.33
Functional groups Enol, dioxolane Enol, dioxolane, dodecyl Enol, isopropylidene diol
Source Natural Synthetic Synthetic
Bioactivity α-Glucosidase inhibition Not reported Not reported

Biologische Aktivität

3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol (CAS Number: 119906-63-7) is an organic compound notable for its complex structure, which includes a dioxolane ring and a pentenol chain. This compound has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name 3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol
CAS Number 119906-63-7

The biological activity of 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol is primarily attributed to its interaction with specific molecular targets. The dioxolane ring and pentenol chain allow the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
  • Antioxidant Activity : Potentially acts as an antioxidant by scavenging free radicals.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of dioxolane compounds can possess antimicrobial properties. While specific data on 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol is limited, related compounds have demonstrated effectiveness against various pathogens.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Further research is needed to establish the efficacy of this specific compound in cancer models.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol:

  • Study on Enzyme Activity :
    • A study demonstrated that certain dioxolane derivatives inhibited enzyme activity involved in bacterial secretion systems. This suggests potential applications in combating bacterial infections .
  • Antioxidant Screening :
    • Compounds structurally similar to 3-Methyl... have been evaluated for their antioxidant capacities using DPPH radical scavenging assays. Results indicated a significant ability to reduce oxidative stress .

Q & A

Basic Research Questions

Q. How is 3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-en-1-ol structurally characterized in natural product research?

  • Methodological Answer : Employ a combination of 1H and 13C NMR spectroscopy to assign proton and carbon environments, particularly focusing on olefinic protons (δ 5.2–5.8 ppm) and the dioxolane ring (δ 1.2–1.5 ppm for methyl groups). ESI-MS in positive ion mode helps confirm molecular weight (e.g., [M+Na]+ adducts). Compare spectral data with literature values for analogous dioxolane-containing compounds to validate assignments .

Q. What extraction and purification methods are effective for isolating this compound from natural sources?

  • Methodological Answer : Use 95% ethanol for initial extraction via maceration or Soxhlet apparatus. Fractionate crude extracts with silica gel chromatography (gradient elution: hexane/ethyl acetate 9:1 to 1:1). Final purification can be achieved with reverse-phase HPLC (C18 column, methanol/water 70:30) to separate it from flavonoids or terpenoids .

Q. How is the stereochemistry of the pent-2-en-1-ol moiety confirmed?

  • Methodological Answer : Perform NOESY experiments to detect spatial proximity between the hydroxyl proton (δ 1.5–2.0 ppm) and adjacent methyl or olefinic protons. Coupling constants (J2,315.8HzJ_{2,3} \approx 15.8 \, \text{Hz}) for trans-configuration in the double bond can be validated via COSY or HSQC .

Advanced Research Questions

Q. How can synthetic routes be optimized to incorporate the 2,2,5,5-tetramethyl-1,3-dioxolane group?

  • Methodological Answer : Utilize allylic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) in alkylation reactions under acetonitrile reflux with K2_2CO3_3 as a base. Monitor reaction progress via TLC and purify intermediates using flash chromatography (hexane/acetone 8:2) .

Q. What strategies resolve contradictions in α-glucosidase inhibitory activity data across studies?

  • Methodological Answer : Standardize assays using p-nitrophenyl-α-D-glucopyranoside as a substrate, and measure IC50_{50} values at pH 6.8 (phosphate buffer). Control for false positives by testing against non-target enzymes (e.g., amylase) and validate via docking simulations (AutoDock Vina) to assess binding affinity to the enzyme’s active site .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or proteins?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (GROMACS/AMBER) using a POPC lipid bilayer or α-glucosidase crystal structure (PDB ID: 2ZE0). Analyze hydrogen bonding, hydrophobic contacts, and free energy landscapes (MM-PBSA) to identify key binding residues .

Q. What advanced spectroscopic techniques differentiate this compound from its diastereomers?

  • Methodological Answer : Use chiral HPLC (Chiralpak AD-H column, n-hexane/isopropanol 85:15) for enantiomeric separation. Confirm absolute configuration via X-ray crystallography (Cu-Kα radiation, 90 K) or electronic circular dichroism (ECD) with density functional theory (DFT) calculations .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR shifts for the dioxolane ring?

  • Methodological Answer : Re-examine solvent effects (CDCl3_3 vs. DMSO-d6_6) and concentration-dependent aggregation. Cross-validate with DEPT-135 and HSQC to resolve overlapping signals. Compare with synthesized analogs (e.g., 2,2-dimethyl-1,3-dioxolane derivatives) to isolate environmental influences .

Q. Why do bioactivity results vary between in vitro and in silico studies?

  • Methodological Answer : Account for membrane permeability in vitro (e.g., use Caco-2 cell monolayers for absorption studies). Adjust docking parameters (e.g., protonation states at physiological pH) and include solvation effects (implicit solvent models) in simulations to align with experimental IC50_{50} values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.